2-Cyclopropylmorpholine
Description
2-Cyclopropylmorpholine (CAS: 1063734-79-1) is a substituted morpholine derivative characterized by a cyclopropyl group attached to the morpholine ring at the 2-position. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and ability to modulate physicochemical properties.
Properties
IUPAC Name |
2-cyclopropylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)7-5-8-3-4-9-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJNVOZYKCIITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679034 | |
| Record name | 2-Cyclopropylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1063734-79-1 | |
| Record name | 2-Cyclopropylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution Approach
One of the most prevalent methods involves the nucleophilic substitution of a suitable halogenated precursor with cyclopropylamine or its derivatives. This approach typically proceeds via the following steps:
- Preparation of the halogenated precursor: Usually, 2-chloroacetamide or similar compounds are synthesized through chlorination of acetamide derivatives.
- Nucleophilic attack: Cyclopropylamine acts as a nucleophile, attacking the electrophilic carbon in the halogenated precursor, resulting in the formation of 2-Cyclopropylmorpholine.
2-chloroacetamide + cyclopropylamine → this compound + HCl
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to 80°C
- Reaction Time: 12-24 hours
Cyclization of Amino Alcohols
Another route involves cyclization of amino alcohols bearing a cyclopropyl group. This method is often employed in green synthesis approaches:
- Starting Material: 2-Amino-1-cyclopropanol derivatives
- Cyclization: Under basic conditions, intramolecular cyclization occurs, forming the morpholine ring.
Amino alcohol derivative + base → this compound
- Solvent: Ethanol or methanol
- Base: Sodium hydride or potassium tert-butoxide
- Temperature: 60-100°C
- Duration: 8-16 hours
Multi-step Synthesis via Protective Groups
Patented methods describe multi-step syntheses starting from simpler amines or alcohols, involving protective group strategies (e.g., Boc protection) to control reactivity and selectivity:
- Step 1: Boc protection of amino groups
- Step 2: Alkylation or acylation to introduce the cyclopropyl group
- Step 3: Deprotection and cyclization to form the morpholine ring
- Solvent: Dichloromethane or tetrahydrofuran
- Reagents: Boc anhydride, cyclopropyl derivatives, bases like triethylamine
- Temperature: Ambient to 50°C
Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-chloroacetamide + cyclopropylamine | NaOH or K2CO3 | DMF or THF | 25-80°C | 60-85% | Widely used, scalable |
| Cyclization of amino alcohols | 2-Amino-1-cyclopropanol derivatives | NaH or t-BuOK | Ethanol or methanol | 60-100°C | 50-70% | Green synthesis route |
| Multi-step with protection | Protected amino derivatives | Boc anhydride, acyl chlorides | Dichloromethane | RT to 50°C | 55-80% | High purity, controlled |
Research Findings and Optimization Insights
Recent research emphasizes the importance of reaction conditions in optimizing yield and purity:
- Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for their inertness and solubility profiles.
- Base Selection: Triethylamine and potassium carbonate are effective in facilitating nucleophilic substitution without side reactions.
- Temperature Control: Moderate temperatures (25-80°C) balance reaction rate and selectivity, minimizing decomposition of cyclopropyl groups.
- Green Chemistry Approaches: Use of amino alcohols and intramolecular cyclization offers environmentally friendly alternatives with comparable yields.
Research also indicates that protecting groups like Boc improve selectivity during multi-step syntheses, and that the cyclization of amino alcohols can be optimized through solvent and temperature adjustments to maximize yield.
Notes on Industrial Scale-Up
While laboratory methods are well-established, scaling up requires careful control of reaction parameters to prevent side reactions, especially the decomposition of cyclopropyl groups under harsh conditions. Solvent recycling and greener reagents are increasingly adopted to meet environmental standards.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
Chemistry
2-Cyclopropylmorpholine serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions:
- Synthesis of Complex Organic Molecules : It is often employed in the synthesis of pharmaceuticals and agrochemicals.
- Reactions :
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Converts into different amine derivatives.
- Substitution : Participates in nucleophilic substitution reactions.
| Reaction Type | Product Type | Common Reagents |
|---|---|---|
| Oxidation | N-oxides | Hydrogen peroxide, peracids |
| Reduction | Amine derivatives | Lithium aluminum hydride (LiAlH4) |
| Substitution | Substituted morpholines | Alkyl halides, acyl chlorides |
Biology
The biological activity of this compound has been a focus of pharmacological research:
- Ligand Activity : Acts as a ligand in biochemical assays.
- Potential Antidepressant : Exhibits similar activity to fluoxetine, suggesting potential therapeutic applications in treating mood disorders.
Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound showed significant binding affinity to serotonin transporters, indicating their potential use as antidepressants.
Medicine
Research indicates that this compound may have applications in drug development:
- Renin Inhibition : Studies have shown that derivatives can inhibit renin, an enzyme critical for blood pressure regulation.
Case Study: Renin Inhibitors
A recent study synthesized novel derivatives of this compound that exhibited potent renin inhibitory activity. The optimization was achieved through structure-based drug design, leading to improved pharmacokinetic profiles.
Industry
In industrial applications, this compound is used for:
- Production of Pharmaceuticals : Its unique structure enhances the properties of final pharmaceutical products.
- Agrochemicals : It is utilized in the formulation of various agrochemical products.
The compound's interaction with biological targets is crucial for its efficacy:
- Mechanism of Action : Similar to fluoxetine, it modulates neurotransmitter systems, influencing mood and behavior.
- Anticancer Activity : Morpholine derivatives have been investigated for their potential anticancer effects against various cancer cell lines.
| Biological Target | Activity Type | Assay Method |
|---|---|---|
| Renin | Inhibition | Structure-based drug design |
| Cancer Cell Lines | Anticancer | Sulforhodamine B assay |
Mechanism of Action
The mechanism of action of 2-Cyclopropylmorpholine involves its interaction with specific molecular targets. As a structural analog of fluoxetine, it is believed to exert its effects by modulating the activity of neurotransmitter systems in the brain. This modulation can influence mood and behavior, making it a potential candidate for the treatment of depression and other mood disorders.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Selected Morpholine Derivatives
| Compound Name | CAS Number | Substituents | Suppliers | Key Features (Inferred) |
|---|---|---|---|---|
| This compound | 1063734-79-1 | Cyclopropyl at 2-position | 2 | Moderate steric hindrance |
| 2-Cyclopropyl-3,3-dimethylmorpholine | 2091139-79-4 | Cyclopropyl, two methyl groups at 3-position | 1 | Increased hydrophobicity and steric bulk |
| 1-Morpholin-4-ylacetone | 6704-35-4 | Acetone group at 1-position | 3 | Higher polarity due to ketone moiety |
| N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 24314-35-0 | Cyclopropyl, tetrahydroisoquinoline backbone | 3 | Enhanced aromaticity and basicity |
Key Findings:
2-Cyclopropyl-3,3-dimethylmorpholine’s additional methyl groups increase steric hindrance, which may reduce nucleophilicity but improve metabolic stability in pharmaceutical contexts .
Polarity and Solubility: 1-Morpholin-4-ylacetone’s ketone group likely improves water solubility relative to this compound, which lacks polar functional groups . Hydrochloride salts (e.g., N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride) exhibit higher solubility in polar solvents compared to free bases .
Biological Activity
2-Cyclopropylmorpholine is a cyclic amine compound with the molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by a morpholine ring with a cyclopropyl substituent at the 2-position. The unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 129.19 g/mol |
| Structure | Structure |
| Classification | Cyclic amine |
Research indicates that this compound exhibits significant activity against various biological targets, including:
- Renin Inhibition : A study identified derivatives of morpholine that interact with the renin catalytic site, suggesting that this compound could serve as a scaffold for developing potent renin inhibitors. These compounds demonstrated novel binding interactions that enhance their inhibitory activity against renin, which is crucial in regulating blood pressure and cardiovascular health .
- Anticancer Activity : Morpholine derivatives have been investigated for their anticancer properties. In particular, complexes formed with metal ions (Cu(II) and Zn(II)) showed promising results against renal, melanoma, and breast cancer cell lines. The anticancer activity was assessed using the Sulforhodamine B assay, revealing IC50 values that indicate significant potency .
Case Study 1: Renin Inhibitors
A recent study focused on the synthesis of novel 2-carbamoyl morpholine derivatives, including this compound, which exhibited potent renin inhibitory activity. The study utilized structure-based drug design (SBDD) to optimize these compounds for better pharmacokinetic profiles. The findings highlighted the importance of specific hydrogen bonding interactions between the compound and key residues in the renin catalytic site, leading to improved efficacy in lowering blood pressure .
Case Study 2: Anticancer Applications
In another investigation, morpholinyldithiocarbamate complexes were synthesized and evaluated for their anticancer effects. The study found that these complexes exhibited IC50 values as low as 1.51 μM against renal cancer cells, indicating a strong potential for therapeutic applications in oncology. The structural analysis revealed favorable interactions between the compounds and cancer cell lines, further supporting their use as anticancer agents .
Research Findings
Recent studies have contributed to understanding the biological activity of this compound in various contexts:
- Binding Affinity : The compound's ability to form hydrogen bonds with target proteins enhances its biological efficacy. For instance, interactions with serine and threonine residues on renin were crucial for its inhibitory action .
- Antitumor Activity : The anticancer properties were evaluated through various assays, demonstrating that certain derivatives possess higher potency than standard treatments like parthenolide .
Q & A
Basic: What are the standard synthetic routes for 2-Cyclopropylmorpholine, and how can their efficiency be validated?
Methodological Answer:
The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of morpholine derivatives with cyclopropyl-containing electrophiles. Key steps include:
- Ring-Opening Alkylation : Reacting morpholine with a cyclopropane-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
- Characterization : Validate purity using HPLC (≥95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Reproducibility requires strict control of reaction temperature and stoichiometry .
- Efficiency Metrics : Calculate yield, atom economy, and process mass intensity (PMI) to compare routes.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm as multiplet) and morpholine ring protons (δ 2.5–3.5 ppm). C NMR confirms quaternary cyclopropyl carbons (δ 10–20 ppm) .
- HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with ESI-MS to assess purity and detect byproducts.
- Elemental Analysis : Validate molecular formula (C₇H₁₃NO) with ≤0.3% deviation .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) and replicate experiments under standardized conditions (pH, temperature, solvent) .
- Statistical Analysis : Apply ANOVA or t-tests to assess variability between datasets. For conflicting IC₅₀ values, check compound stability (e.g., via accelerated degradation studies) and assay interference (e.g., solvent-DMSO interactions) .
- Meta-Analysis : Compare structural analogs in public databases (e.g., ChEMBL) to identify structure-activity relationship (SAR) trends .
Advanced: What experimental design strategies optimize the synthesis of enantiomerically pure this compound?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC with amylose-based columns or employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cyclopropanation) .
- Dynamic Kinetic Resolution : Combine enantioselective catalysts (e.g., Ru-BINAP complexes) with kinetic control to favor a single enantiomer .
- Characterization of Enantiopurity : Measure optical rotation and use chiral shift reagents in F NMR (if applicable) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification steps .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent solvent spread .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced: How can computational modeling predict the reactivity of this compound in novel chemical environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model cyclopropane ring strain (≈27 kcal/mol) and predict regioselectivity in electrophilic reactions .
- MD Simulations : Simulate solvation effects (e.g., in DMSO vs. water) to assess stability and aggregation tendencies .
- SAR Modeling : Train machine learning models on existing bioactivity data to prioritize derivatives for synthesis .
Basic: What are the stability challenges of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acidic conditions (pH <3) typically cleave the cyclopropane ring .
- Stabilization Strategies : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous stability .
Advanced: How should researchers design controls to isolate the pharmacological effects of this compound from off-target interactions?
Methodological Answer:
- Negative Controls : Use morpholine analogs lacking the cyclopropyl group to differentiate target-specific effects .
- Counter-Screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule out polypharmacology .
- CRISPR Knockout Models : Validate target engagement in cell lines with gene knockouts of the putative target .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
